molecular formula C11H13N3OS2 B12139979 3-(6-Methoxy-1,3-benzothiazol-2-yl)-1,1-dimethylthiourea

3-(6-Methoxy-1,3-benzothiazol-2-yl)-1,1-dimethylthiourea

Cat. No.: B12139979
M. Wt: 267.4 g/mol
InChI Key: NRJLSHZZYRBGGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(6-Methoxy-1,3-benzothiazol-2-yl)-1,1-dimethylthiourea is a compound that belongs to the class of benzothiazoles, which are known for their wide range of biological activities and applications in organic synthesis. This compound is of interest in various fields, including material science and medicinal chemistry, due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Methoxy-1,3-benzothiazol-2-yl)-1,1-dimethylthiourea typically involves the reaction of 6-methoxy-1,3-benzothiazole-2-amine with dimethylthiourea under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(6-Methoxy-1,3-benzothiazol-2-yl)-1,1-dimethylthiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups into the compound.

Scientific Research Applications

3-(6-Methoxy-1,3-benzothiazol-2-yl)-1,1-dimethylthiourea has several scientific research applications:

    Biology: The compound has been studied for its antimicrobial and antioxidant properties, making it a candidate for developing new therapeutic agents.

    Medicine: Research has shown that derivatives of this compound exhibit significant biological activities, including antibacterial and antifungal effects.

    Industry: The compound is used in the development of new materials, such as liquid crystals and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-(6-Methoxy-1,3-benzothiazol-2-yl)-1,1-dimethylthiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its antioxidant properties may involve scavenging free radicals and protecting cells from oxidative damage.

Comparison with Similar Compounds

Similar Compounds

    1-(6-Methoxy-1,3-benzothiazol-2-yl)-3-methylurea: This compound shares a similar benzothiazole core but has a different substituent, which can lead to variations in its biological activities and applications.

    6-Methoxy-1,3-benzothiazol-2-yl)imino]methyl}phenyl palmitate: Another benzothiazole derivative with distinct structural features and applications in liquid crystal technology.

Uniqueness

3-(6-Methoxy-1,3-benzothiazol-2-yl)-1,1-dimethylthiourea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H13N3OS2

Molecular Weight

267.4 g/mol

IUPAC Name

3-(6-methoxy-1,3-benzothiazol-2-yl)-1,1-dimethylthiourea

InChI

InChI=1S/C11H13N3OS2/c1-14(2)11(16)13-10-12-8-5-4-7(15-3)6-9(8)17-10/h4-6H,1-3H3,(H,12,13,16)

InChI Key

NRJLSHZZYRBGGG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=S)NC1=NC2=C(S1)C=C(C=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.